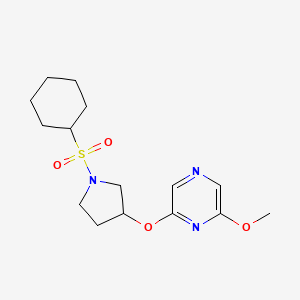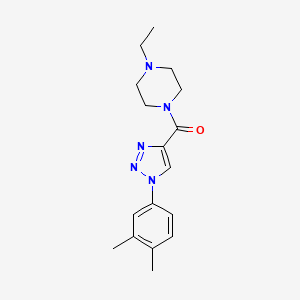
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic molecule that combines a triazole ring with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3,4-dimethylphenyl azide and 4-ethylpiperazine.
Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between the azide and an alkyne to form the 1,2,3-triazole ring. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Formation of Methanone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Ensuring the reactions are scalable from laboratory to industrial scale.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the methanone group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution on the triazole ring can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or amines derived from the triazole or methanone groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research:
Medicine
Pharmaceutical Development: The compound’s structure is conducive to binding with various biological targets, making it a potential lead compound for drug development.
Neuropharmacology: Piperazine derivatives are known for their activity on the central nervous system, indicating possible applications in treating neurological disorders.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Polymer Science: Incorporation into polymers to enhance their properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the piperazine ring, potentially reducing its biological activity.
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both the triazole and piperazine rings in (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone provides a unique combination of chemical functionalities that can interact with a wide range of biological targets, making it a versatile compound for various applications.
This compound in scientific research and its potential applications across multiple fields
Eigenschaften
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOALAFSBMTRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
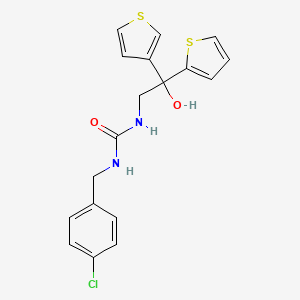

![(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2369925.png)
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
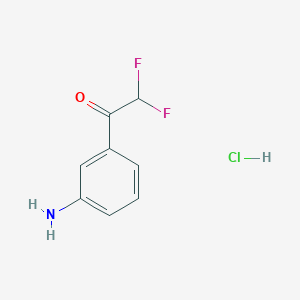
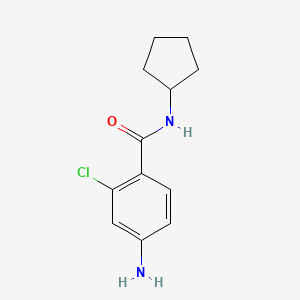
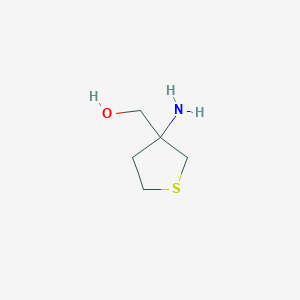
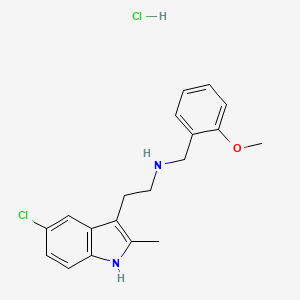
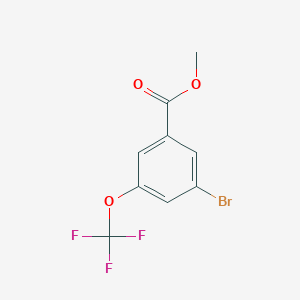
![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
